molecular formula C18H17N3O2 B13898694 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide

3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide

Cat. No.: B13898694
M. Wt: 307.3 g/mol
InChI Key: SAWPNVIAXSUMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide is a compound of significant interest in the fields of chemistry and pharmacology. It is known for its unique structure, which includes an oxazole ring and a hydrazide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide typically involves the reaction of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and hydrazone derivatives .

Scientific Research Applications

3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide involves its interaction with specific molecular targets. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition leads to its anti-inflammatory and analgesic effects. Additionally, it can modulate various intracellular signaling pathways, including the extracellular signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK) pathways .

Comparison with Similar Compounds

Similar Compounds

    Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.

    3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: A precursor in the synthesis of 3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanehydrazide.

    3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanal oxime: A compound with similar biological activities.

Uniqueness

This compound is unique due to its hydrazide group, which allows for a wide range of chemical modifications and applications. Its ability to inhibit COX-2 and modulate multiple signaling pathways makes it a promising candidate for therapeutic development .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-(4,5-diphenyl-1,3-oxazol-2-yl)propanehydrazide

InChI

InChI=1S/C18H17N3O2/c19-21-15(22)11-12-16-20-17(13-7-3-1-4-8-13)18(23-16)14-9-5-2-6-10-14/h1-10H,11-12,19H2,(H,21,22)

InChI Key

SAWPNVIAXSUMKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)NN)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.